molecular formula C8H13NO5 B6306862 Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate CAS No. 82031-42-3

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate

Cat. No.: B6306862
CAS No.: 82031-42-3
M. Wt: 203.19 g/mol
InChI Key: RMWOYKCOVKSZRX-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the reaction of the corresponding acid chloride with methanol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Techniques such as distillation and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxy-2-oxoethylamino)-3-oxopropanoate
  • Ethyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate
  • Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxobutanoate

Uniqueness

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-3-14-8(12)5-9-6(10)4-7(11)13-2/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWOYKCOVKSZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214476
Record name Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82031-42-3
Record name Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82031-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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